decahydrocyclohepta[c]pyrrole-1,3-dione
Description
Structural Framework and Nomenclature Context of Decahydrocyclohepta[c]pyrrole-1,3-dione
This compound features a seven-membered cycloheptane (B1346806) ring fused to a five-membered pyrrolidine-1,3-dione ring. The "decahydro" prefix indicates a fully saturated bicyclic system. The nomenclature specifies the fusion of the cyclohepta ring to the 'c' face of the pyrrole (B145914) ring. The "-1,3-dione" suffix points to the two carbonyl groups at positions 1 and 3 of the pyrrole ring system.
Due to the limited availability of specific research data for the cycloheptane derivative, this article will also draw upon data from the closely related and more extensively studied analog, tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione . This compound has a five-membered cyclopentane (B165970) ring instead of a seven-membered ring. guidechem.comsigmaaldrich.comncats.iochemscene.combldpharm.comchemnet.comcymitquimica.comnih.govechemi.comambeed.comhabitablefuture.org This analog provides valuable context for the chemical properties and potential reactivity of this class of fused pyrrole-1,3-diones.
Below is a table summarizing the key structural and identifying information for both this compound and its cyclopentane analog.
| Feature | This compound | Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione |
| CAS Number | 4432-21-7 | 5763-44-0 |
| Molecular Formula | C₉H₁₃NO₂ biosynth.com | C₇H₉NO₂ guidechem.com |
| Molecular Weight | 167.2 g/mol biosynth.com | 139.15 g/mol guidechem.comchemscene.com |
| Synonyms | - | 1,2-Cyclopentanedicarboximide, Cyclopentane-1,2-dicarboximude guidechem.comchemnet.comcymitquimica.com |
| SMILES | C1CCC2C(CC1)C(=O)NC2=O biosynth.com | O=C1NC(C2C1CCC2)=O chemscene.com |
| InChI Key | - | QCWDCTDYSDJKTP-UHFFFAOYSA-N sigmaaldrich.com |
Significance within Contemporary Heterocyclic Chemistry Research
Fused pyrrole-1,3-dione systems, such as the one under discussion, are significant as they are considered "privileged structures" in medicinal chemistry. This means that this particular structural motif is capable of binding to multiple biological targets, making its derivatives of high interest for drug discovery. For instance, related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been investigated for a wide range of pharmacological activities, including as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents. researchgate.netmdpi.com
The core structure is a versatile scaffold for chemical modification. The nitrogen atom of the imide group and the alpha-carbons to the carbonyls can be functionalized, allowing for the synthesis of a diverse library of compounds. rsc.orgnih.gov The investigation of such compounds contributes to a deeper understanding of structure-activity relationships.
Overview of Research Trajectories for this compound
While direct research on this compound is not extensively documented in publicly available literature, the research trajectories for analogous structures provide a clear indication of the potential areas of interest. The primary research directions for this class of compounds include:
Synthesis of Derivatives: A significant portion of research focuses on the development of novel synthetic routes to create derivatives. This includes N-alkylation and N-arylation to modify the solubility and electronic properties of the molecule. beilstein-journals.org The synthesis of pyrrolo[3,4-c]pyridine-1,3-diones, for example, has been approached through methods like annulation of a pyrrole or pyridine (B92270) ring. researchgate.net
Biological Activity Screening: Derivatives of fused pyrrole-1,3-diones are frequently screened for various biological activities. For example, derivatives of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have shown moderate activity against Staphylococcus aureus and Candida albicans. mdpi.com Other related structures have been investigated as potential anti-inflammatory agents. mdpi.com
Applications in Materials Science: The diketopyrrolopyrrole (DPP) core, which shares the pyrrole-dione feature, is a well-known chromophore used in the development of organic pigments, dyes, and semiconductors. beilstein-journals.org This suggests a potential, though less explored, avenue for the application of saturated analogs in materials science.
The following table presents some of the physicochemical properties reported for the cyclopentane analog, which serve as a useful reference for the cycloheptane compound.
| Property | Value for Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione |
| Melting Point | 168 °C guidechem.comsigmaaldrich.com |
| Boiling Point | 322.2 °C at 760 mmHg sigmaaldrich.comchemnet.com |
| Density | 1.242 g/cm³ chemnet.com |
| Flash Point | 162.2 °C chemnet.com |
| Topological Polar Surface Area (TPSA) | 46.17 Ų chemscene.com |
| LogP | 0.0591 chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-6-4-2-1-3-5-7(6)9(12)10-8/h6-7H,1-5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIRZFFPWCTTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242337 | |
| Record name | Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-21-7 | |
| Record name | Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Decahydrocyclohepta C Pyrrole 1,3 Dione Precursors and Derivatives
Detailed Elucidation of Reaction Pathways for Decahydrocyclohepta[c]pyrrole-1,3-dione Synthesis
Information on specific reaction pathways for the synthesis of this compound is not available in the surveyed literature. General methodologies for the formation of similar saturated fused pyrrolidine (B122466) systems might involve intramolecular cyclization of appropriately functionalized cycloheptane (B1346806) precursors or intermolecular cycloaddition reactions. However, without experimental data or theoretical studies, a detailed elucidation of the reaction pathways is not possible.
Role of Catalysis in Mechanistic Transformations of Decahydrocyclohepta[c]pyrrole (B2483072) Systems
The role of catalysis in the synthesis of this compound has not been specifically documented. In the synthesis of other pyrrolidine-containing heterocycles, both acid and base catalysis are commonly employed to facilitate key bond-forming steps. Metal-based catalysts are also frequently used in related cycloaddition and cyclization reactions. The specific choice of catalyst would be highly dependent on the chosen synthetic route, which is currently not established for this compound.
Characterization of Intermediates in Complex Decahydrocyclohepta[c]pyrrole-Forming Reactions
There is no available information on the characterization of intermediates in the synthesis of this compound. The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. This is typically achieved through a combination of spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and, in some cases, the isolation and structural determination of transient species. Without established synthetic routes, no such intermediates have been reported or characterized.
Chemical Transformations and Derivatization of the Decahydrocyclohepta C Pyrrole 1,3 Dione Core
Functionalization Strategies at Peripheral Positions of Decahydrocyclohepta[c]pyrrole-1,3-dione
The peripheral positions of the this compound core offer several avenues for functionalization. These can be broadly categorized into modifications at the imide nitrogen and transformations on the cycloheptane (B1346806) ring.
The nitrogen atom of the succinimide (B58015) ring is the most readily functionalized position. The acidic nature of the N-H proton allows for deprotonation by a suitable base, followed by reaction with a variety of electrophiles. This N-functionalization is a common strategy in the chemistry of cyclic imides.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the imide nitrogen can be achieved through nucleophilic substitution reactions. For instance, treatment of this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride would yield the corresponding N-alkylated derivative. Similarly, N-arylation can be accomplished using aryl halides or boronic acids under palladium- or copper-catalyzed conditions.
Michael Addition: The imide nitrogen, after deprotonation, can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of N-substituted derivatives with extended carbon chains.
Functionalization of the cycloheptane ring is more challenging due to the presence of unactivated C-H bonds. However, strategies from cycloalkane chemistry can be adapted.
Free-Radical Halogenation: Free-radical bromination, typically using N-bromosuccinimide (NBS) under photochemical or thermal initiation, can introduce bromine atoms onto the cycloheptane ring, likely at positions alpha to the carbonyl groups or at tertiary carbons, if present, due to radical stability. These halogenated intermediates can then be subjected to further transformations like elimination or nucleophilic substitution.
Oxidation: Oxidative functionalization of the cycloheptane ring can potentially introduce hydroxyl or carbonyl groups. Reagents like chromium trioxide or potassium permanganate (B83412) could lead to oxidation at specific positions, although selectivity might be an issue.
| Reaction Type | Reagents and Conditions | Product Type | Potential Peripheral Position of Functionalization |
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl this compound | Imide Nitrogen |
| N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl this compound | Imide Nitrogen |
| Michael Addition | α,β-unsaturated ketone, base | N-(3-oxobutyl) derivative | Imide Nitrogen |
| Radical Halogenation | NBS, AIBN, CCl4, reflux | Brominated derivative | Cycloheptane Ring |
| Oxidation | CrO3, H2SO4, acetone | Oxidized derivative (e.g., ketone) | Cycloheptane Ring |
Ring-Opening and Ring-Expansion/Contraction Reactions of the Decahydrocyclohepta[c]pyrrole (B2483072) Heterocyclic System
The strained nature of the fused ring system, combined with the reactivity of the imide group, allows for a variety of ring-opening, and potentially, ring-expansion or contraction reactions.
The most common ring-opening reactions of succinimides involve the cleavage of one of the amide bonds.
Hydrolysis: Treatment with strong aqueous acid or base can lead to the hydrolysis of one of the amide bonds, opening the pyrrolidinedione ring to form a dicarboxylic acid derivative with a pendant amino group attached to the cycloheptane core.
Reductive Ring Opening: The use of strong reducing agents like lithium aluminum hydride (LAH) can reduce the carbonyl groups and potentially lead to the cleavage of the C-N bonds, resulting in the formation of amino alcohols.
Ring-expansion or contraction reactions of the cycloheptane ring are less predictable but can be envisioned under specific conditions.
Ring Contraction: Photochemical reactions, such as the Norrish type II reaction, have been shown to induce ring contraction in some cyclic ketones. nih.gov If a suitable chromophore is introduced onto the cycloheptane ring, it is conceivable that a similar photochemical rearrangement could lead to a fused cyclohexane-pyrrolidinedione system.
Ring Expansion: Certain rearrangements, such as the Tiffeneau-Demjanov rearrangement, can be used to expand cycloalkane rings. This would require the introduction of specific functional groups on the cycloheptane ring to initiate the rearrangement cascade.
| Reaction Type | Reagents and Conditions | Resulting Structure |
| Basic Hydrolysis | NaOH (aq), heat | Cycloheptane-1,2-dicarboxylic acid monoamide |
| Acidic Hydrolysis | HCl (aq), heat | Cycloheptane-1,2-dicarboxylic acid with an amino group |
| Reductive Cleavage | LiAlH4, THF | Amino diol fused to a cycloheptane ring |
Formation of Chiral Derivatives of this compound
The this compound molecule possesses multiple stereocenters, making the synthesis of chiral derivatives a significant area of interest. The formation of enantiomerically pure or enriched derivatives can be approached through several established strategies.
Asymmetric Synthesis: The most direct approach is to construct the bicyclic system from chiral starting materials. For example, an asymmetric Diels-Alder reaction between a chiral cycloheptadiene derivative and maleimide (B117702) could, in principle, establish the stereochemistry of the fused ring system.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the imide nitrogen. This auxiliary can then direct the stereochemical outcome of subsequent reactions on the cycloheptane ring, after which the auxiliary can be cleaved to yield the chiral product.
Resolution of Racemates: A racemic mixture of this compound can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine or by using chiral chromatography.
The synthesis of chiral diketopyrrolo[3,4-c]pyrrole dyes has demonstrated the successful incorporation of chirality into related heterocyclic systems, often by attaching enantiopure alkyl groups derived from natural sources. researchgate.net A similar strategy could be applied to the this compound core.
| Strategy | Description | Example Approach |
| Asymmetric Synthesis | Building the chiral molecule from chiral, non-racemic precursors. | Asymmetric Diels-Alder reaction using a chiral catalyst or a chiral dienophile. |
| Chiral Auxiliaries | Temporarily incorporating a chiral group to direct stereoselective transformations. | Attachment of a chiral amine to the imide, followed by a diastereoselective reaction and subsequent removal of the auxiliary. |
| Resolution of Racemates | Separating a mixture of enantiomers. | Formation of diastereomeric salts with a chiral resolving agent like brucine (B1667951) or (R)-1-phenylethylamine, followed by fractional crystallization. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | High-performance liquid chromatography (HPLC) with a chiral column. |
Decahydrocyclohepta C Pyrrole 1,3 Dione As a Synthetic Building Block and Scaffold
Construction of Complex Nitrogen-Containing Heterocycles Utilizing the Decahydrocyclohepta[c]pyrrole (B2483072) Core
The decahydrocyclohepta[c]pyrrole-1,3-dione core is primed for elaboration into more complex nitrogen-containing heterocycles. The imide functionality serves as a key handle for a variety of chemical transformations. Although specific examples starting from this compound are not widely reported, the reactivity of analogous pyrrole-dione systems provides a clear blueprint for potential synthetic routes.
For instance, the synthesis of various pyrrole-2,3-dione derivatives and their subsequent conversion into quinoxalin-2-ones demonstrates the synthetic utility of the pyrrole-dione core. acgpubs.org In these transformations, the dione (B5365651) moiety is attacked by nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic systems. acgpubs.org A similar strategy could, in principle, be applied to the this compound scaffold. Nucleophilic attack at one of the carbonyl groups, followed by intramolecular reactions, could pave the way for a diverse range of fused and spirocyclic nitrogen-containing heterocycles.
Furthermore, the synthesis of pyrrolo[3,4-c]pyridine-1,3-diones highlights another avenue for elaborating the core structure. These syntheses often involve the annulation of a pyridine (B92270) ring onto a pre-existing pyrrole (B145914) or maleimide (B117702) precursor. This suggests that the decahydrocyclohepta[c]pyrrole core could be a substrate for annulation reactions, leading to novel tricyclic systems with potential biological activities.
Development of Novel Polycyclic Architectures Based on this compound
The development of novel polycyclic architectures is a cornerstone of modern synthetic chemistry, enabling the exploration of new regions of chemical space. The rigid framework of this compound makes it an excellent candidate for the construction of such architectures. The synthesis of complex polycyclic heteroaromatic compounds, sometimes referred to as heterocyclic nanographenes, showcases the potential for expanding upon core heterocyclic structures, although these are typically aromatic systems. nih.gov
A more directly analogous example can be found in the preparation of pyrrolizinone derivatives from cyclic allyl imides. rsc.org In this work, an allylated tetrahydrocyclopenta[c]pyrrole-1,3-dione, a five-membered ring analogue of the target compound, undergoes sequential transformations to build a new fused ring system. rsc.org This type of strategy, involving the introduction of a reactive handle onto the nitrogen atom of the imide followed by intramolecular cyclization, could be readily adapted to the this compound scaffold. This would allow for the creation of novel polycyclic systems containing the cycloheptane (B1346806) ring.
The inherent stereochemistry of the decahydrocyclohepta[c]pyrrole core can also be exploited to control the three-dimensional arrangement of the resulting polycyclic architectures. The development of synthetic routes that can selectively access different stereoisomers of these complex molecules is an area of significant interest.
Applications in Scaffold-Oriented Organic Synthesis and Libraries
Scaffold-oriented organic synthesis aims to generate collections of structurally diverse molecules, or libraries, based on a common core structure. nih.govrsc.org This approach is particularly valuable in drug discovery and chemical biology for the identification of new bioactive compounds. The this compound scaffold is well-suited for such applications due to its defined three-dimensional shape and the presence of functional groups that can be readily diversified. Cyclic imides, in general, are considered promising scaffolds for the synthesis of antimicrobial agents and other biologically active molecules. nih.gov
While library synthesis based specifically on this compound has not been extensively documented, the synthesis of libraries of diketopyrrolopyrrole derivatives illustrates the feasibility of this approach for related scaffolds. nih.gov By employing nucleophilic aromatic substitution reactions, a variety of substituents can be introduced, leading to a library of compounds with diverse electronic and photophysical properties. nih.gov
A unified synthetic approach that allows for the creation of numerous diverse lead-like molecular scaffolds from a small number of precursors is a powerful tool in medicinal chemistry. rsc.org The this compound core could serve as such a precursor, with the cycloheptane ring and the imide functionality providing multiple points for diversification. This would enable the generation of a library of novel compounds for biological screening, targeting a wide range of therapeutic areas.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4432-21-7 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.2 g/mol |
| Appearance | Solid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
Table 2: Examples of Related Scaffolds and Their Applications in Synthesis
| Scaffold | Synthetic Application | Research Focus |
| Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | Precursor for the synthesis of pyrrolizinone derivatives. rsc.org | Total synthesis of natural products. |
| Pyrrole-2,3-diones | Synthesis of quinoxalin-2-ones via reaction with 1,2-aromatic diamines. acgpubs.org | Development of new synthetic methodologies for heterocyclic compounds. |
| Cyclic Imides | General scaffold for the synthesis of antimicrobial agents. nih.gov | Medicinal chemistry and drug discovery. |
| Indazoles | Scaffold for the parallel synthesis of kinase inhibitors. nih.gov | Scaffold-oriented synthesis for biological screening. |
| Diketopyrrolopyrroles | Synthesis of highly fluorescent derivatives via nucleophilic aromatic substitution. nih.gov | Materials science and development of functional dyes. |
Advanced Spectroscopic and Crystallographic Characterization Techniques for Decahydrocyclohepta C Pyrrole 1,3 Dione Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of complex molecules like decahydrocyclohepta[c]pyrrole-1,3-dione. The rigid bicyclic framework of the molecule leads to distinct chemical shifts and coupling constants for its protons and carbons, which are highly dependent on their spatial orientation. wordpress.comgoogle.com
Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the assignment of relative stereochemistry.
¹H NMR: The proton NMR spectrum provides initial information on the molecule's structure. The chemical shifts of the bridgehead protons and the protons on the seven-membered ring are particularly informative. The coupling constants (J-values) between adjacent protons, governed by the Karplus relationship, are dependent on the dihedral angle between them, allowing for the determination of their relative orientation (e.g., cis or trans). google.com
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The chemical shifts of the carbonyl carbons (C=O) in the dione (B5365651) ring and the bridgehead carbons are characteristic. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR Techniques: For an unambiguous assignment, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin-spin coupling networks, mapping out the connectivity of protons within the ring systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons. beilstein-journals.orgmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across the entire molecular skeleton, including quaternary carbons like the carbonyls. beilstein-journals.orgmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most powerful methods for stereochemical assignment. It identifies protons that are close in space, irrespective of their bonding connectivity. wordpress.com The presence or absence of NOE cross-peaks between specific protons, such as those at the ring junctions, provides definitive evidence for their relative stereochemistry (cis or trans fusion).
Table 1: Representative NMR Data for a cis-fused this compound Isomer Note: This table presents hypothetical, yet characteristic, NMR data based on values reported for analogous bicyclic imide structures. rsc.orgrsc.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
| C=O (1,3) | - | ~179-182 | HMBC to bridgehead H |
| Bridgehead CH (3a, 8a) | ~3.2 | ~45 | COSY to adjacent CH₂; HMBC to C=O |
| CH₂ (4,5,6,7,8) | ~1.4 - 2.1 | ~25-35 | COSY within the cycloheptane (B1346806) ring |
| NH | ~8.0 (broad singlet) | - | HMBC to C=O |
Single-Crystal X-ray Diffraction for Absolute Configuration Determination of Decahydrocyclohepta[c]pyrrole (B2483072) Derivatives
While NMR spectroscopy is excellent for determining relative stereochemistry, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique provides an exact three-dimensional map of the atoms in a crystalline solid, revealing precise bond lengths, bond angles, and the conformation of the rings. researchgate.net
The process involves growing a high-quality single crystal of a this compound derivative. For chiral molecules, this often involves creating a derivative with a heavy atom or by co-crystallizing with a known chiral molecule to apply techniques like anomalous dispersion for unambiguous assignment. mdpi.comresearchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.
The resulting data not only confirms the connectivity and relative stereochemistry (cis or trans ring fusion) but also establishes the absolute stereochemistry (R/S configuration) at each chiral center. mdpi.com This information is crucial for understanding the molecule's interaction with other chiral entities, such as biological receptors. The crystal structure also reveals intermolecular interactions, like hydrogen bonding involving the imide N-H group, which dictate the crystal packing. researchgate.net
Table 2: Representative Crystallographic Data for a Decahydrocyclohepta[c]pyrrole Derivative Note: This table shows typical parameters obtained from a single-crystal X-ray diffraction experiment, modeled after data for related compounds. mdpi.com
| Parameter | Example Value | Information Provided |
| Chemical Formula | C₇H₁₁NO₂ | Elemental composition of the unit cell |
| Molecular Weight | 153.17 g/mol | Confirms the mass of the molecule |
| Crystal System | Monoclinic | The basic shape of the unit cell |
| Space Group | P2₁/n | Symmetry elements within the crystal |
| Unit Cell Dimensions | a = 6.8 Å, b = 11.5 Å, c = 9.4 Å | Size of the repeating unit |
| Bond Length (C=O) | ~1.21 Å | Precise distance between bonded atoms |
| Bond Angle (C-N-C) | ~112° | Angle between three connected atoms |
| Torsion Angles | Varies | Defines the conformation of the rings |
Mass Spectrometry for Comprehensive Structural Elucidation
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and probe the structure of this compound. capes.gov.br High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). rsc.org This allows for the unambiguous determination of the elemental formula, a critical first step in structural confirmation.
Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of key functional groups and the connectivity of the bicyclic system.
For this compound, characteristic fragmentation pathways would likely involve the cleavage of the imide ring and fragmentations within the seven-membered cycloheptane ring. nih.gov The analysis of these fragments helps to piece together the molecular structure, complementing the data obtained from NMR and X-ray crystallography. The use of ion mobility-mass spectrometry (IM-MS) can also provide information on the molecule's shape and conformation in the gas phase. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound Note: This table lists the expected molecular ion and plausible fragments based on the compound's structure.
| Ion | m/z (Mass/Charge) | Identity |
| [M+H]⁺ | 154.0817 | Protonated Molecular Ion (C₇H₁₂NO₂) |
| [M+Na]⁺ | 176.0636 | Sodiated Molecular Ion (C₇H₁₁NNaO₂) |
| Fragment 1 | Varies | Loss of CO or CONH from the imide ring |
| Fragment 2 | Varies | Cleavage within the cycloheptane ring |
Future Research Perspectives in Decahydrocyclohepta C Pyrrole 1,3 Dione Chemistry
Emerging Synthetic Methodologies and Technologies for Decahydrocyclohepta[c]pyrrole (B2483072) Systems
The construction of fused seven-membered ring systems, such as the one present in decahydrocyclohepta[c]pyrrole-1,3-dione, is a recognized synthetic challenge due to unfavorable entropy and potential transannular strain. nih.gov Future progress in synthesizing this scaffold will likely depend on the adoption of modern and efficient synthetic strategies that offer high levels of control and versatility.
Promising methodologies include transition-metal-catalyzed C-H activation and cyclization, which provide an atom- and step-economical route to medium-sized rings. For instance, a Ni-Al bimetallic system has been successfully used for the C-H cyclization of benzoimidazoles with alkenes to construct tricyclic systems containing a seven-membered ring. nih.gov Adapting such a strategy could allow for the direct annulation of the seven-membered ring onto a pre-formed pyrrolidine-1,3-dione precursor. Another powerful approach is the use of ring expansion reactions. A base-induced ring expansion has been demonstrated as a general strategy for building a range of fused seven-membered rings, including the bicyclo[5.3.0]decane skeleton that forms the core of the target molecule. nih.govchemrxiv.org
Furthermore, sequential multi-component reactions combined with other transformations like ring-closing metathesis (RCM) present a robust pathway. A sequence involving the Van Leusen three-component reaction to form a substituted imidazole, followed by RCM, has been effective in creating fused 5,7-bicyclic systems. organic-chemistry.org This highlights the potential for combining multi-component reactions with post-condensation modifications to efficiently build complex heterocyclic structures.
Beyond specific reactions, the integration of emerging technologies will be crucial. numberanalytics.com Automated synthesis platforms, including modular continuous-flow systems, can accelerate the exploration and optimization of multi-step sequences. youtube.com The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, will also be a significant trend in developing sustainable routes to these complex molecules. numberanalytics.commdpi.com
Table 1: Prospective Synthetic Strategies for Decahydrocyclohepta[c]pyrrole Systems
| Methodology | Description | Potential Advantages | Relevant Analogs/Precedents |
|---|---|---|---|
| C-H Cyclization | Transition-metal-catalyzed intramolecular cyclization of an appropriate acyclic precursor. | High atom economy, potential for stereocontrol, direct formation of the bicyclic core. | Ni/Al-catalyzed synthesis of tricyclic imidazoles bearing a 7-membered ring. nih.gov |
| Ring Expansion | Base-induced or photochemical (e.g., De Mayo-type) expansion of a smaller fused-ring system. | Access to strained systems, versatile for various substitution patterns. | Synthesis of fused bicyclo[5.3.0]decane skeletons. nih.govchemrxiv.org |
| Sequential MCR/RCM | A multi-component reaction (MCR) to build a key intermediate, followed by ring-closing metathesis (RCM). | High efficiency, rapid build-up of molecular complexity from simple starting materials. | Synthesis of 5,7-fused bicyclic imidazoles. organic-chemistry.org |
| Intramolecular Annulation | Cyclization involving N-acyliminium ion intermediates generated from linear peptide-like precursors. | High regio- and stereoselectivity, applicable to peptide-derived scaffolds. | Formation of 7,5- and 7,6-fused ring systems. ebrary.net |
Discovery of Novel Chemical Reactivity and Transformation Pathways for the this compound Core
The chemical reactivity of this compound is expected to be dictated by the interplay between the succinimide (B58015) moiety and the conformationally flexible seven-membered ring. The succinimide core is known to be susceptible to ring-opening reactions via hydrolysis or nucleophilic attack, particularly under basic conditions. researchgate.netnih.govacs.org A key area for future discovery will be to understand how the fused bicyclic structure influences this reactivity. Research on antibody-drug conjugates has shown that the rate of succinimide ring-opening is highly dependent on the local steric and electronic environment of the conjugation site. nih.gov For the this compound core, the specific stereochemistry of the ring fusion and the conformational preferences of the seven-membered ring could create unique reactivity profiles, potentially stabilizing the imide ring or predisposing it to selective cleavage.
The conformational dynamics of the seven-membered ring itself presents a fascinating avenue for controlling reactivity. Studies on substituted cyclohexanes have demonstrated that ring dynamics and the energetic barrier to ring-flipping can profoundly impact the reactivity of attached functional groups by influencing the entropic cost of reaching the transition state. nih.gov The cycloheptane (B1346806) ring is known to be highly flexible, with several low-energy conformations such as the twist-chair and twist-boat being readily accessible. biomedres.usresearchgate.netresearchgate.net Future research could explore how different substituents on the seven-membered ring might favor specific conformations, thereby altering the accessibility and reactivity of the dione (B5365651) carbonyl groups. This could lead to the discovery of novel, conformation-dependent transformations, such as stereoselective reductions, additions, or ring-opening/ring-closing cascade reactions that are not observed in simpler, more rigid succinimide systems.
Advancements in Computational Modeling for Rational Design and Prediction in Decahydrocyclohepta[c]pyrrole Chemistry
Computational chemistry is an indispensable tool for exploring complex molecular systems, and its application will be vital for advancing the chemistry of this compound. numberanalytics.comnih.gov A primary challenge and opportunity lies in accurately modeling the conformational landscape of the flexible seven-membered ring. Density Functional Theory (DFT) calculations, using functionals like B3LYP or ωB97XD, have been employed to investigate the relative energies of the various chair and boat conformers of cycloheptane and its derivatives. biomedres.usresearchgate.net Such studies will be foundational for predicting the most stable isomers of substituted decahydrocyclohepta[c]pyrrole-1,3-diones and for understanding how conformation influences spectroscopic properties and reactivity.
Beyond conformational analysis, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field. numberanalytics.com ML models are now being trained on vast reaction databases to predict reaction outcomes, propose suitable reaction conditions, and even forecast regioselectivity with high accuracy. nih.govacs.orgyoutube.com For a novel scaffold like this compound, these predictive tools could be used to:
Guide Synthetic Planning: Suggest optimal reagents, catalysts, and conditions for the challenging C-H activation or ring-expansion reactions needed for its synthesis. acs.org
Predict Reactivity: Forecast the most likely sites of reaction (e.g., C-H functionalization on the carbocyclic ring versus nucleophilic attack at a carbonyl) for a given set of reagents. nih.gov
Rational Design of Derivatives: Design new analogs with desired properties by predicting how structural modifications will affect conformational stability, solubility, and potential biological activity.
These "in silico" screening and prediction methods can significantly reduce the experimental effort required for reaction development and discovery, enabling a more rapid and rational exploration of the chemical space around the this compound core. youtube.comnih.gov
Table 2: Computational and Machine Learning Approaches for Decahydrocyclohepta[c]pyrrole Chemistry
| Approach | Application | Predicted Outcome | Example Methodologies/Models |
|---|---|---|---|
| DFT Calculations | Conformational Analysis | Relative energies of stereoisomers and conformers (twist-chair, twist-boat); transition state energies for reactions. | B3LYP, ωB97XD, MP2, CCSD. biomedres.usresearchgate.net |
| Molecular Dynamics (MD) | Simulation of Ring Dynamics | Understanding of ring-flipping motions and conformational interconversion pathways. | Classical force fields, Ab initio MD. nih.gov |
| Reaction Outcome Prediction (ML) | Forward Synthesis Prediction | Most likely product structure for a given set of reactants and reagents. | Sequence-to-sequence models (neural networks). youtube.com |
| Reaction Condition Prediction (ML) | Synthesis Optimization | Suitable catalysts, solvents, and temperatures for a desired transformation. | Neural networks trained on large chemical databases like Reaxys. acs.org |
| Regioselectivity Prediction (ML) | Functionalization Guidance | Site-selectivity for reactions like C-H functionalization. | Random Forest models with physical organic features. nih.gov |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of decahydrocyclohepta[c]pyrrole-1,3-dione, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight, density, and thermal stability. For example, related pyrrolo-dione derivatives exhibit molecular weights ranging from 154.17 to 414.36 g/mol (e.g., C₇H₁₀N₂O₂ ; C₂₃H₂₈NO⁺·Br⁻ ). Density measurements (e.g., 1.357 g/cm³ ) are obtained via pycnometry or computational modeling. Thermal stability is assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Boiling/melting points (e.g., 80°C for cyclohexa-1,3-diene analogs ) are determined via capillary tube or Kofler apparatus.
| Property | Example Value (Derivative) | Method |
|---|---|---|
| Molecular Weight | 154.17 g/mol | Mass spectrometry |
| Density | 1.357 g/cm³ | Pycnometry |
| Boiling Point | 80°C | Distillation under reduced pressure |
Q. How is the synthesis of this compound derivatives optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step pathways, such as cyclocondensation or alkylation. For example, Stetter reaction protocols (e.g., benzyl derivatives of cyclohexane-1,3-dione ) use ketone starting materials and acidic/basic catalysts. Reaction conditions (temperature, solvent polarity) are optimized via Design of Experiments (DoE). Purification employs column chromatography (silica gel, eluent polarity gradients) or recrystallization. Yield optimization (e.g., 4.62% PCE in solar cell polymers ) requires stoichiometric balancing and inert atmospheres.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Ventilation : Use fume hoods (EN 14175 standards) to mitigate vapor exposure (explosive limits: 18.9°C flash point for analogs ).
- PPE : Nitrile gloves (EN 374), safety goggles (EN 166), and P95 respirators for particulate control .
- Storage : Incompatible with strong oxidizers; store in amber glass under nitrogen at ≤4°C .
Advanced Research Questions
Q. How do computational methods (DFT, MD) predict the electronic and structural behavior of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO/LUMO levels (e.g., −5.44 eV/−3.34 eV for pyrrolo-dione polymers ), guiding applications in optoelectronics. Molecular dynamics (MD) simulations assess conformational stability (e.g., β=94.449° monoclinic crystal systems ). Software like Gaussian or ORCA validates experimental crystallographic data (R factor=0.043 ).
Q. What spectroscopic techniques resolve contradictions in stereochemical assignments for this compound derivatives?
- Methodological Answer : Conflicting data arise from enantiomeric mixtures. Techniques include:
- X-ray crystallography : Resolves absolute configuration (e.g., (1R,3R,3aS,8aR) stereochemistry ).
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR asymmetry.
- NMR NOESY : Identifies spatial proximity of protons in rigid bicyclic systems .
Q. How are pyrrolo-dione derivatives integrated into functional materials (e.g., perovskite solar cells) to enhance device performance?
- Methodological Answer : Derivatives act as hole-transport materials (HTMs). For example, P(BDTT–BTBDPPD) polymers achieve 4.62% PCE in solar cells via:
- Energy-level alignment : HOMO (−5.44 eV) matches perovskite layers .
- Mobility optimization : Hole mobility (3.22×10⁻⁴ cm² V⁻¹ s⁻¹) is tuned via side-chain engineering .
- Device fabrication : Spin-coating under controlled humidity (≤15% RH) with PC₇₀BM blends (1:2 wt%) .
Q. What strategies address data reproducibility challenges in synthesizing this compound analogs?
- Methodological Answer : Reproducibility issues stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
